molecular formula C22H38N2O4 B558219 Boc-L-Propargylglycine CAS No. 63039-48-5

Boc-L-Propargylglycine

Cat. No. B558219
CAS RN: 63039-48-5
M. Wt: 213.23 g/mol
InChI Key: RUFMNUDFZKNXCE-HMZWWLAASA-N
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Description

Boc-L-Propargylglycine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . It is produced by the strain of Streptomyces sp . It can inactivate many vitamin B6-enzymes, such as Cystathionine γ-synthase, Methionone γ-lyase, and L-alanine aminotransferase .


Synthesis Analysis

Boc-L-Propargylglycine is synthesized using commercially available Boc-l-propargylglycine and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .


Molecular Structure Analysis

The molecular formula of Boc-L-Propargylglycine is C10H15NO4 . The molecular weight is 213.23 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid .


Chemical Reactions Analysis

Boc-L-Propargylglycine is used in the synthesis of branched peptides using a palladium-catalyzed coupling reaction . It is also used as a reagent in the dual-catalyst Sonogashira coupling reaction .


Physical And Chemical Properties Analysis

It is stored at 4 °C .

Relevant Papers

There are several papers that discuss Boc-L-Propargylglycine. One paper discusses its use in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . Another paper discusses its synthesis using commercially available Boc-l-propargylglycine and other reagents . Yet another paper discusses its use as an inhibitor of cystathionine γ-lyase (CSE) .

Scientific Research Applications

  • Inhibition of Microbial Growth and Enzyme Activity

    Boc-L-Propargylglycine was synthesized as part of a protected tripeptide and employed to study its effects on prolyl 4-hydroxylase activity and collagen biosynthesis. The peptide demonstrated inhibitory properties against microbial growth and was used for enzyme activity studies (Willisch et al., 1991).

  • Synthesis of Amino Acid Derivatives

    The compound was used in a zinc-mediated addition of active halides to a glycine cation equivalent. This process facilitated the synthesis of Boc-protected amino acid derivatives, highlighting its utility in synthetic chemistry (Abood & Nosal, 1994).

  • Transamination Reaction Studies

    L-Propargylglycine served as a substrate in the transamination reaction catalyzed by aspartate aminotransferases. This study provided insights into the enzyme’s interaction with the compound and the conditions leading to enzyme inactivation (Tanase & Morino, 1976).

  • Peptide Synthesis and Receptor Binding

    It was incorporated into an analogue of [Leu5]-enkephalin for the study of opiate receptors. This research highlighted its role in synthesizing peptides with altered receptor binding characteristics (Fauchère et al., 1979).

  • Synthesis of Antibacterial Amino Acids

    Boc-L-Propargylglycine was used in synthesizing dipeptides containing antibacterial amino acids, demonstrating its potential in developing new antibacterial agents (Auger et al., 2010).

  • Parahydrogen-Induced Polarization in Oligopeptides

    The compound's unsaturated side chain was utilized in a study exploring parahydrogen-induced polarization in synthetic oligopeptides. This research demonstrated its application in enhancing NMR signal enhancement in peptide studies (Körner et al., 2013).

  • Mechanism-Based Inactivation of Enzymes

    L-Propargylglycine induced mechanism-based inactivation of enzymes involved in methionine metabolism. The study provided insights into the compound's interaction with specific enzymes and its role as an inactivator (Johnston et al., 1979).

  • Synthesis of Alkynyl Amino Acid

    An efficient multigram synthesis of the alkynyl amino acid Fmoc-l-homopropargylglycine-OH was described, highlighting its application in the synthesis of peptides for functionalization (Polyak & Krauss, 2022).

  • Conformational Studies in Peptides

    The compound's role in conformational studies of peptides was investigated. This research provided insights into the structural properties and conformational preferences of peptides containing this amino acid (Damodharan et al., 2001).

  • Labeling with Radioisotopes

    The efficient labeling of L-Propargylglycine with carbon-14 at specific positions was achieved, demonstrating its potential in radioactive labeling for scientific research (Kurosawa et al., 2010).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHAJIFPHJYMH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370331
Record name Boc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Propargylglycine

CAS RN

63039-48-5
Record name Boc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
NA Abood, R Nosal - Tetrahedron letters, 1994 - Elsevier
The reaction of allylic, benzylic and propargylic halides with zinc in the presence of the glycine cation equivalent, methyl N-Boc-2-acetoxyglycine, affords Boc protected amino acid …
Number of citations: 18 www.sciencedirect.com
D Lee - 2011 - researchspace.auckland.ac.nz
This thesis describes an investigation towards the syntheses of glycopeptides and neoglycopeptides using click chemistry. The first part of this research project deals with the synthesis …
Number of citations: 1 researchspace.auckland.ac.nz
BJ Roldan, AO Pajarillo, JD Greenberg… - Bioorganic & Medicinal …, 2020 - Elsevier
… The synthesis was carried out this way since 14 was already available, but in the future any new syntheses should start with Boc-l-propargylglycine. The biphenyl analogue 15 was also …
Number of citations: 3 www.sciencedirect.com
OD Van Batenburg, JS de Graaf… - Recueil des Travaux …, 1977 - Wiley Online Library
… N Ethylmorpholine (0.075 mi; 0.60 mmol) was added to a cooled solution (- 15O) of Boc-L-propargylglycine (0.60 mmol) in 2 ml of DMF. Isobutyl chloroformate (0.074 ml; 0.56 mmol) …
Number of citations: 1 onlinelibrary.wiley.com
W Huang, S Groothuys, A Heredia… - …, 2009 - Wiley Online Library
… -linked GlcNAc–C34, GlcNAc–T–C34 (16), was smoothly obtained by incorporation of the glycoamino acid 15, which was readily derived in two steps from Boc-l-propargylglycine and 2-…
SN Malkowski, CF Dishuck, GG Lamanilao, CP Embry… - Molecules, 2017 - mdpi.com
… Compound 12 was successfully synthesized with an 82% yield using commercially available Boc-l-propargylglycine and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-…
Number of citations: 12 www.mdpi.com
T Yasuno, T Ohe, K Takahashi, S Nakamura… - Bioorganic & Medicinal …, 2015 - Elsevier
… Compound 4, the pyrrolidine unit of 2c, was separately synthesized from N-Boc-l-propargylglycine (Scheme 2).14, 15 The carboxy group on N-Boc-l-propargylglycine was converted to …
Number of citations: 32 www.sciencedirect.com
N Vurgun, M Nitz - Chembiochem, 2020 - Wiley Online Library
… In our previous report, synthesis of l-TePhe from Boc-l-propargylglycine was hampered by acid-catalyzed degradation during the final Boc-deprotection step.5 Here, the synthesis of …
K Lee, SY Hwang, CW Park - Bioorganic & medicinal chemistry letters, 1999 - Elsevier
… The requisite amino acid template, N-Boc-L-propargylglycine (25), was prepared in four steps from dicthyl acetylaminomalonate (23) and propargyl bromide essentially according to the …
Number of citations: 18 www.sciencedirect.com
N Griebenow, AM Dilmaç, S Greven… - Bioconjugate …, 2016 - ACS Publications
… Another alkyne that could be inserted into the disulfide bond of terlipressin was N-Boc-l-propargylglycine 19. Here again, LC/MS analyses showed the formation of conjugates of m/z = …
Number of citations: 39 pubs.acs.org

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